Lithium diisopropylamide mono(tetrahydrofuran)
CAS No.: 123333-84-6
Cat. No.: VC20847392
Molecular Formula: C10H22LiNO
Molecular Weight: 179.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123333-84-6 |
|---|---|
| Molecular Formula | C10H22LiNO |
| Molecular Weight | 179.3 g/mol |
| IUPAC Name | lithium;di(propan-2-yl)azanide;oxolane |
| Standard InChI | InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 |
| Standard InChI Key | YTJXGDYAEOTOCG-UHFFFAOYSA-N |
| Isomeric SMILES | [Li+].CC(C)[N-]C(C)C.C1CCOC1 |
| SMILES | [Li+].CC(C)[N-]C(C)C.C1CCOC1 |
| Canonical SMILES | [Li+].CC(C)[N-]C(C)C.C1CCOC1 |
Introduction
Chemical Structure and Properties
Lithium diisopropylamide mono(tetrahydrofuran) features a lithium cation coordinated by one tetrahydrofuran (THF) molecule and diisopropylamide ligands. The molecular structure exists in a monomer-dimer equilibrium in solution, with the equilibrium position significantly influencing its reactivity patterns. The compound has a molecular weight of 179.23 g/mol and is identified by the CAS number 123333-84-6 .
Physical and Chemical Properties
The physical and chemical properties of lithium diisopropylamide mono(tetrahydrofuran) are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H22LiNO |
| Molecular Weight | 179.23 g/mol |
| CAS Number | 123333-84-6 |
| Physical State | Liquid |
| Color | Orange |
| Density | 0.816 g/mL at 25°C |
| Flash Point | -1°F |
| Storage Temperature | 2-8°C |
| Vapor Density | >1 (vs air) |
The compound is typically supplied as a 1.5 M solution in cyclohexane, which enhances its stability and facilitates its application in laboratory settings . Due to its high reactivity and sensitivity to moisture and air, special handling procedures are required during storage and use.
Structural Characteristics
The structural configuration of lithium diisopropylamide mono(tetrahydrofuran) involves a complex arrangement where the lithium atom is coordinated by the nitrogen of the diisopropylamide group and the oxygen atom of the tetrahydrofuran molecule. This coordination significantly influences the compound's reactivity by altering the electron density distribution around the lithium center. The presence of the THF molecule stabilizes the structure by providing an additional coordination site for the lithium, thereby preventing excessive aggregation.
Preparation Methods
The synthesis of lithium diisopropylamide mono(tetrahydrofuran) involves careful control of reaction conditions to ensure product purity and stability.
Laboratory Synthesis
In laboratory settings, lithium diisopropylamide mono(tetrahydrofuran) is typically prepared by reacting diisopropylamine with n-butyllithium in the presence of tetrahydrofuran. This reaction is conducted under strictly anhydrous conditions and at low temperatures, usually between 0°C and -78°C, to maintain the stability of the product. The reaction can be represented as:
(CH3)2CH-NH-CH(CH3)2 + C4H9Li + THF → [(CH3)2CH]2NLi·THF + C4H10
The reaction proceeds through a deprotonation mechanism where n-butyllithium abstracts a proton from diisopropylamine, forming the lithium amide complex coordinated with THF.
Industrial Production
Industrial production of lithium diisopropylamide mono(tetrahydrofuran) follows similar synthetic routes but on a larger scale. The reaction conditions are meticulously controlled to maintain product purity and concentration. Large-scale production involves careful temperature regulation and exclusion of moisture to prevent unwanted side reactions. The compound is typically supplied as a solution in cyclohexane or other non-polar solvents to facilitate its storage and use in various applications.
Chemical Reactions
Lithium diisopropylamide mono(tetrahydrofuran) participates in various chemical transformations, predominantly as a strong base in deprotonation reactions.
Deprotonation Reactions
The primary function of lithium diisopropylamide mono(tetrahydrofuran) is as a potent base capable of deprotonating weakly acidic substrates, including esters and ketones, particularly under cryogenic conditions (-78°C). Its reactivity is governed by aggregation states and solvent coordination. For instance, rate-limiting deaggregation of LDA dimers to monomers precedes substrate metalation in THF environments . The presence of trace additives such as LiCl can accelerate reactions by stabilizing reactive monomers, altering the reaction kinetics significantly .
Aggregation Dynamics
Comprehensive computational studies utilizing density functional theory have revealed that lithium diisopropylamide solvated by two tetrahydrofuran ligands can form eight structurally distinct minima when converting to the corresponding trisolvated monomer . These findings highlight the complex aggregation dynamics at play during reactions involving this reagent. The energy barriers for these transformations align with experimental observations of rate-limiting deaggregations in synthetic applications .
The conformational isomerism in deaggregation processes significantly influences reactivity patterns. Open dimers exhibit considerable conformational diversity, with rotation about terminal diisopropylamido moieties generating multiple conformers with varying energy levels . This conformational flexibility contributes to the unique reactivity profile of lithium diisopropylamide mono(tetrahydrofuran).
Applications in Organic Synthesis
Lithium diisopropylamide mono(tetrahydrofuran) serves as a versatile reagent in numerous organic transformations, facilitating the synthesis of complex molecular structures.
Enolate Formation
One of the primary applications of lithium diisopropylamide mono(tetrahydrofuran) is the generation of enolates from carbonyl compounds. The strong basicity combined with minimal nucleophilicity makes it ideal for selective deprotonation without subsequent nucleophilic addition. This property is particularly valuable in reactions requiring regioselective enolate formation, such as aldol condensations and alkylations.
Metallation Reactions
Lithium diisopropylamide mono(tetrahydrofuran) effectively mediates ortholithiation reactions of various aromatic compounds. Studies have shown that these reactions can involve complex mechanisms, including autocatalysis and catalysis by LiCl . Interestingly, different substrates may react via different rate-limiting deaggregation pathways, with some proceeding through disolvated-dimer-based transition structures and others through trisolvated-dimer-based transition structures .
Application in Materials Science
In the realm of materials science, lithium diisopropylamide mono(tetrahydrofuran) has found application in the synthesis of new sexithiophene derivatives, which serve as electron donor materials in bilayer photovoltaic devices . This exemplifies the compound's utility beyond traditional organic synthesis, extending into the development of advanced functional materials.
Computational Studies and Structural Analysis
Advanced computational techniques have provided valuable insights into the structural dynamics and reactivity patterns of lithium diisopropylamide mono(tetrahydrofuran).
Computational Methods
Researchers have employed density functional theory (DFT) and MP2 calculations using the Gaussian 09 package to investigate the structural characteristics of lithium diisopropylamide complexes . Geometry optimizations and frequency calculations were performed at the B3LYP level of theory using 6–31G(d) and 6–31+G(d) Pople basis sets. Free energies were derived from MP2-based single-point energy calculations with B3LYP-derived thermal corrections at -78°C and 1 atm .
Structural Insights
Computational studies have revealed intriguing structural features of lithium diisopropylamide aggregates. While cyclic dimers and transition structures exhibit conformational rigidity, open dimers display remarkable conformational diversity . Rotation about the terminal diisopropylamido moiety can generate eight distinct conformers spanning a 2-3 kcal/mol energy range. The more congested trisolvate structures show fewer conformational variations, with only five conformers identified across an 8 kcal/mol range .
An interesting concept emerging from these studies is that of "portals" - the observation that transition structures are flanked by a single conformer within the ensemble of possible conformers . This finding has implications for understanding the kinetics and mechanisms of reactions involving lithium diisopropylamide mono(tetrahydrofuran).
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